1-Methylpiperidine
Overview
Description
N-Methylpiperidine: is an organic compound with the molecular formula C6H13N . It is a colorless liquid with a characteristic amine odor. This compound is a derivative of piperidine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group. N-Methylpiperidine is widely used in organic synthesis and serves as an important intermediate in the production of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
N-Methylpiperidine, a derivative of piperidine, is an organic heterocyclic amine . Piperidine derivatives are known to show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives, including n-methylpiperidine, are known to interact with various biological targets due to their pharmacophoric features . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties such as boiling point (106-107 °c), density (0816 g/mL at 25 °C), and refractive index (n20/D 14378) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the formation of certain piperidine derivatives can be influenced by the cooking process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Piperidine and Formaldehyde: One common method involves the reaction of piperidine with formaldehyde and formic acid. The reaction mixture is heated to around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess formaldehyde and formic acid.
From Pentane-1,5-diol and Methylamine: Another method involves the reaction of pentane-1,5-diol with methylamine in the presence of potassium hydroxide at high temperature and pressure.
Industrial Production Methods: Industrial production of N-Methylpiperidine often involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Methylpiperidine can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: It can be oxidized to form N-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: N-Methylpiperidine can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
N-Methylpiperidine N-oxide: from oxidation.
Piperidine: from reduction.
Scientific Research Applications
N-Methylpiperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: The parent compound of N-Methylpiperidine, used in similar applications but lacks the methyl group.
Pyrrolidine: Another heterocyclic amine with a five-membered ring, used in organic synthesis.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in pharmaceuticals.
Uniqueness of N-Methylpiperidine: N-Methylpiperidine is unique due to the presence of the methyl group, which enhances its nucleophilicity and makes it a more effective catalyst in certain reactions compared to piperidine. Its derivatives also exhibit distinct biological activities, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMIQIKDUOTOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Record name | 1-METHYLPIPERIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17874-59-8 (hydrochloride) | |
Record name | N-Methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060822 | |
Record name | Piperidine, 1-methyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals. | |
Record name | 1-METHYLPIPERIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
626-67-5 | |
Record name | 1-METHYLPIPERIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-67-5 | |
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Record name | N-Methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Piperidine, 1-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.964 | |
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Record name | N-METHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617374QZN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of N-Methylpiperidine is C6H13N, and its molecular weight is 99.17 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize N-Methylpiperidine. For instance, low-resolution electron impact mass spectrometry was employed to analyze N-Methylpiperidine glycolates, providing insights into their fragmentation patterns and rearrangements. [] Nuclear Quadrupole Resonance (NQR) of Nitrogen-14 was also utilized to identify two crystal modifications of N-Methylpiperidine. []
ANone: Activation of M3 muscarinic receptors, the primary target of many N-methylpiperidine derivatives in these studies, leads to various physiological responses depending on the tissue. For example:
- Smooth muscle contraction: In the bladder, M3 activation leads to detrusor muscle contraction. [] In the colon, it induces chloride secretion and thus fluid secretion. []
- Glandular secretion: In the pancreas, M3 activation stimulates fluid secretion. []
- Vasodilation: In some vascular beds, like the coronary arteries of guinea pigs, M3 activation leads to vasodilation through nitric oxide release. []
A: Research indicates that low-density polyethylene (LDPE)-based radiation-grafted anion-exchange membranes (RG-AEM) incorporating N-Methylpiperidine as a head-group exhibit promising performance in alkaline fuel cells. [] They demonstrate low in-situ resistances, high power outputs, and reasonably high alkali stabilities.
A: Yes, N-Methylpiperidine can act as a base catalyst in certain organic reactions. For example, it can be used in the derivatization of fatty acids with (chloro)alkyl chloroformates for gas chromatography analysis. [] It's particularly effective in aqueous media containing up to 40% water.
A: Yes, N-methylpiperidine has demonstrated utility in the C4-selective sulfonylation of pyridine. Acting as a base, it enables regioselective control during the addition of a sulfinic acid salt to a pyridine activated by triflic anhydride. This method provides a streamlined approach for synthesizing valuable C4-sulfonylated pyridines. []
A: Yes, computational chemistry has been utilized in the study of N-Methylpiperidine. For example, researchers have used semiempirical geometry optimizations to characterize four different conformers of N-Methylpiperidine betaine in the gas phase and estimate their proton affinities (PA). These PA values were found to correlate linearly with aqueous pKa values, providing insight into the relationship between gas-phase basicity and aqueous-phase acidity. []
ANone: While N-Methylpiperidine itself doesn't show significant biological activity in the studied contexts, its derivatives exhibit a range of activities depending on the nature and position of substituents.
- Muscarinic receptor activity: The addition of a 4-diphenylacetoxy group to N-methylpiperidine methiodide creates 4-DAMP, a potent M3 muscarinic receptor antagonist. [, , , , , , , ] The position and type of this bulky substituent are crucial for its antagonist activity.
- Brain penetration: Introducing lipophilic tertiary amines, like N-methylpiperidine, to cyclopentadienyl technetium-99m tricarbonyl enhances brain uptake, making them potentially useful as brain imaging agents. [] This highlights the importance of lipophilicity for crossing the blood-brain barrier.
ANone: Several in vitro models, primarily using isolated tissues and cells, have been employed to investigate the effects of N-Methylpiperidine derivatives. These include:
- Isolated tissue preparations:
- Rat aorta: To study the effects of fentanyl on acetylcholine-induced vasorelaxation. []
- Rabbit ear artery and bovine coronary artery: To characterize vascular muscarinic receptors. []
- Guinea pig colon: To investigate the role of cholinergic receptors in chloride secretion. []
- Rabbit intrapulmonary arteries: To characterize muscarinic receptor subtypes mediating acetylcholine-induced contraction and relaxation. []
- Rat urinary bladder: To analyze muscarinic receptor subtypes involved in acetylcholine release and smooth muscle contraction. []
- Rat stomach: To study cholinergic M2 muscarinic receptor-mediated inhibition of noradrenaline release. []
- Cell cultures:
- SK-N-SH human neuroblastoma cells: To investigate the opposing actions of alpha 2-adrenergic and muscarinic cholinergic receptors on cyclic AMP levels. []
- Fetal rat intestinal cells (FRIC): To study the role of muscarinic receptors in the control of glucagon-like peptide-1 (GLP-1) secretion. []
- Bovine tracheal smooth muscle cells: To determine the effects of (S)-albuterol on intracellular Ca2+ concentration. []
- Porcine duodenal acinar cells: To investigate the effects of acetylcholine on intracellular Ca2+ concentration and membrane currents. []
ANone: Yes, several animal models have been utilized in the research of N-Methylpiperidine derivatives. For example:
- Rat model of arrhythmia: This model, induced by aconitine, was used to study the antiarrhythmic effects of choline potentially mediated by cardiac M3 receptors. []
- Guinea pig model of arrhythmia: This model, induced by ouabain, was also used to evaluate the antiarrhythmic effects of choline, suggesting a potential role for M3 receptor activation in improving calcium handling within cardiac cells. []
ANone: Researchers employ various analytical techniques to characterize and quantify N-Methylpiperidine and its derivatives. Some of the commonly used methods include:
- Gas liquid chromatography (GLC): This technique is used for separating and analyzing volatile compounds like N-Methylpiperidine and its derivatives. []
- Mass spectrometry (MS): Often coupled with GLC, MS helps identify and quantify compounds based on their mass-to-charge ratio. Researchers have used low-resolution electron impact mass spectrometry to study the fragmentation patterns of N-methylpiperidine glycolates. []
- Nuclear Quadrupole Resonance (NQR): This technique is sensitive to the electronic environment of quadrupolar nuclei like Nitrogen-14, providing insights into molecular structure and dynamics. Researchers utilized 14N NQR to identify different crystal modifications of N-Methylpiperidine. []
- Dynamic NMR spectroscopy: This technique is valuable for studying conformational equilibria and dynamics of molecules in solution. It was used to investigate the effect of 1-adamantyl and 2-adamantyl substituents on the conformations of N-Methylpiperidine. []
- Muscarinic receptor antagonists: While 4-DAMP is a potent M3 antagonist, other antagonists with varying selectivity profiles, such as pirenzepine (M1 selective) and methoctramine (M2 selective), are available. [, , , , , , ] The choice depends on the desired specificity and target tissue.
ANone: The study of N-Methylpiperidine and its derivatives exemplifies the power of cross-disciplinary research. For instance:
- Chemistry and Pharmacology: Combining organic synthesis with pharmacological assays has enabled the development and characterization of N-Methylpiperidine derivatives with specific activities, such as the M3 muscarinic antagonist 4-DAMP. [, , , , , , , ]
- Chemistry and Materials Science: Incorporating N-Methylpiperidine as a functional group in polymers has led to the development of advanced materials like anion-exchange membranes for fuel cell applications. []
- Computational Chemistry and Medicinal Chemistry: Using computational methods like semiempirical calculations and molecular modeling, in conjunction with experimental data, has allowed researchers to predict and understand the properties and behavior of N-Methylpiperidine derivatives. []
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